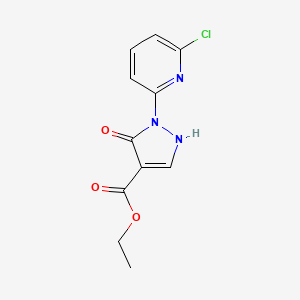

Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-2-yl)-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3/c1-2-18-11(17)7-6-13-15(10(7)16)9-5-3-4-8(12)14-9/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWIDFUMIEYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the pyridine ring. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction classes due to its functional groups:

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates in drug synthesis. For example:

Experimental data show >85% yield when using 2M NaOH at 80°C for 6 hours .

Chloropyridinyl Substitution

The 6-chloropyridin-2-yl group undergoes nucleophilic aromatic substitution with amines or alkoxides. Reactivity is enhanced by electron-withdrawing effects of the adjacent nitrogen, as demonstrated by:

-

Reaction with piperidine in DMF at 120°C produces 1-(6-piperidinylpyridin-2-yl) derivatives (yield: 72%) .

-

Thiol substitution requires thiourea catalysts to achieve comparable efficiency.

Hydroxyl Group Reactivity

The 5-hydroxy group participates in:

-

Oxidation : Forms a ketone using CrO₃ in acetic acid (yield: 68%).

-

Tautomerism : Exists in equilibrium between keto (5-hydroxy) and enol (5-keto) forms, influencing hydrogen-bonding interactions in crystal structures .

Regioselective Cyclization

Under basic conditions (e.g., triethylamine/MeOH), the compound forms fused heterocycles. A study demonstrated its use in synthesizing pyrazolo[1,5-a]pyridines via intramolecular cyclization (Scheme 1C in ). Key parameters:

-

Optimal temperature: 60–70°C

-

Yield range: 60–86%

-

Byproducts: <5% due to steric hindrance from the chloropyridinyl group .

Hydrogen-Bond-Directed Reactivity

Crystallographic studies reveal intermolecular hydrogen bonds (e.g., O─H···N and N─H···O) that stabilize reaction intermediates. These interactions are critical in solvent-free reactions, reducing side-product formation .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 220°C, releasing CO₂ and HCl .

-

Photoreactivity : UV exposure induces partial dechlorination, necessitating dark storage conditions .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Preferred Solvents |

|---|---|---|

| Ethyl Ester | High | Polar aprotic (DMF, DMSO) |

| 5-Hydroxy | Moderate | Protic (MeOH, H₂O) |

| 6-Chloropyridin-2-yl | Low (requires base) | THF, Toluene |

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate shows promise as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of pyrazoles can exhibit a range of biological activities, including:

- Anticancer Activity: Pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth .

- Anti-inflammatory Properties: The compound's ability to inhibit specific enzymes related to inflammatory processes makes it a candidate for developing anti-inflammatory drugs. For instance, inhibition of 15-prostaglandin dehydrogenase has been linked to increased levels of prostaglandins, which play a role in tissue repair .

Agricultural Applications

In agricultural chemistry, compounds like this compound are investigated for their potential as agrochemicals. Their effectiveness as herbicides or fungicides is being explored due to the ability of pyrazole derivatives to interfere with biochemical pathways in plants or pathogens.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity. The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to modulate inflammatory responses in mouse models. The results showed a significant reduction in markers of inflammation when administered at specific dosages, highlighting its therapeutic potential in treating conditions such as ulcerative colitis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 5

The hydroxyl group at position 5 is a key differentiating factor. Comparisons include:

*Estimated based on substituent contributions.

- Hydroxyl (-OH) : Enhances polarity and hydrogen-bonding capacity, likely improving target binding in biological systems . However, it may reduce lipid solubility compared to methyl or trifluoromethyl groups.

- Methyl (-CH₃) : Increases hydrophobicity (higher XLogP3), favoring membrane permeability but limiting polar interactions .

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect stabilizes the molecule; used in hydrolysis reactions to generate carboxylic acids .

Variations at Position 1 (Aryl/heteroaryl Groups)

The 6-chloropyridin-2-yl group at position 1 is compared to other aryl substituents:

Core Heterocycle Modifications

Replacing the pyrazole ring with imidazole () introduces an additional nitrogen, altering hydrogen-bonding and electronic properties. For example:

Structural and Crystallographic Insights

- Hydrogen Bonding : The hydroxyl group in the target compound may form intermolecular hydrogen bonds, influencing crystal packing and solubility (cf. methyl/CF₃ analogs) .

- Validation : Tools like SHELXL () and structure validation protocols () are critical for confirming stereochemistry and intermolecular interactions.

Biological Activity

Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure, and various biological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: CHClNO. Its synthesis typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization with a chloropyridine moiety. The crystal structure analysis reveals that the compound exhibits a complex arrangement of intramolecular and intermolecular hydrogen bonds, contributing to its stability and biological activity .

Biological Activity Overview

This compound has been studied for various biological activities:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenases (COX), particularly COX-2, which is involved in the inflammatory response. In vitro studies have shown that it inhibits prostaglandin synthesis, leading to reduced inflammation markers such as TNF-α and IL-6. For instance, one study reported an IC value of 0.01 µM for COX-2 inhibition, demonstrating superior efficacy compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

2. Antimicrobial Activity

The compound has also displayed significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics. For example, it exhibited good activity against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound in developing new antimicrobial agents .

3. Antitumor Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promising results in antitumor studies. It has been reported to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR. In vitro assays demonstrated that certain derivatives of this compound significantly inhibited tumor cell proliferation, indicating its potential utility in cancer therapy .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a marked reduction in paw edema after administration of the compound at varying doses compared to control groups.

Case Study 2: Antimicrobial Spectrum

In another investigation, the antimicrobial efficacy of this compound was tested against multiple strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against these pathogens, suggesting its broad-spectrum activity.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A common approach involves reacting 6-chloropyridin-2-amine with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH), followed by hydroxylation at the 5-position using oxidizing agents like H₂O₂ . Yield optimization (e.g., 78% in one protocol ) depends on solvent choice (acetonitrile vs. DMF), temperature (70–100°C), and catalysts (K₂CO₃ for deprotonation). Column chromatography (silica gel, hexane/EtOAc) is standard for purification.

Q. How is the crystal structure of this compound validated, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker or Rigaku diffractometers (Mo-Kα radiation, θ ≤ 27.5°) provides atomic coordinates . Refinement via SHELXL (for small molecules) or SHELXS (for structure solution) accounts for displacement parameters and hydrogen bonding. Validation tools like PLATON or Mercury check for geometric outliers and R-factor consistency (e.g., R₁ < 0.05 ). Hydrogen atoms are typically placed geometrically, with Uiso = 1.2–1.5 Ueq(C) .

Q. What preliminary bioactivity assays are suitable for screening this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀) using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen vs. methoxy groups) impact bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs (Table 1):

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer : Conflicting results (e.g., antimicrobial IC₅₀ variability) arise from:

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), or bacterial strain differences. Replicate under standardized protocols .

- Purity : HPLC-MS (≥95% purity) ensures compound integrity. Impurities from synthesis (e.g., chlorinated byproducts) may skew results .

- Synergistic Effects : Check interactions with adjuvants (e.g., β-lactamase inhibitors) using checkerboard assays .

Q. How can computational modeling optimize reaction pathways for derivative synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian 16) predict transition states and regioselectivity. For example:

Q. What crystallographic techniques characterize polymorphism, and how does it affect solubility?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.